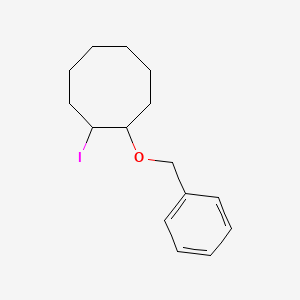

1-(Benzyloxy)-2-iodocyclooctane

Description

1-(Benzyloxy)-2-iodocyclooctane is a medium-sized cycloalkane derivative featuring a benzyloxy group at position 1 and an iodine atom at position 2 of an eight-membered cyclooctane ring. The benzyloxy group (C₆H₅CH₂O−) serves as a common protecting group for alcohols in organic synthesis, while the iodine substituent provides a reactive site for further functionalization, such as cross-coupling or nucleophilic substitution reactions.

Properties

Molecular Formula |

C15H21IO |

|---|---|

Molecular Weight |

344.23 g/mol |

IUPAC Name |

1-iodo-2-phenylmethoxycyclooctane |

InChI |

InChI=1S/C15H21IO/c16-14-10-6-1-2-7-11-15(14)17-12-13-8-4-3-5-9-13/h3-5,8-9,14-15H,1-2,6-7,10-12H2 |

InChI Key |

DAWZEEVRUILPFX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(C(CC1)OCC2=CC=CC=C2)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-2-iodocyclooctane can be synthesized through a multi-step process involving the protection of hydroxyl groups, halogen exchange reactions, and benzyl protection. One common method involves the bromination of a precursor compound, followed by benzyl protection and halogen exchange to introduce the iodine atom . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like copper iodide to facilitate the halogen exchange reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts is also optimized to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Substitution Reactions

Mechanism : The iodide group in 1-(benzyloxy)-2-iodocyclooctane is a good leaving group, facilitating nucleophilic substitution (SN2) or radical-mediated substitution.

Key Reactions :

-

SN2 Substitution : Reaction with nucleophiles (e.g., hydroxide, alkoxides) in polar aprotic solvents (e.g., DMF, DMSO) replaces the iodide with the nucleophile. For example:

This pathway is supported by literature protocols for iodide substitution .

-

Radical Substitution : Under radical conditions (e.g., AIBN initiator, Bu3SnH), the iodide can undergo homolytic cleavage, forming a cyclooctyl radical that reacts with external partners (e.g., alkenes, alkynes) to form C–C bonds .

Data Table : Substitution Pathways

| Reaction Type | Reagent | Product | Reference |

|---|---|---|---|

| SN2 Substitution | NaOH (aq) | 2-Hydroxycyclooctane derivative | |

| Radical Substitution | AIBN, Bu3SnH | Cyclooctane-alkene/alkyne adducts |

Elimination Reactions

Mechanism : The iodide group can act as a leaving group in elimination reactions, forming cyclooctene derivatives.

Key Reaction :

-

E2 Elimination : Treatment with a strong base (e.g., KOtBu, NaH) in polar aprotic solvents (e.g., THF) eliminates HI, yielding 1-benzyl-2-cyclooctene.

This pathway aligns with iodide elimination protocols in cyclic systems .

Data Table : Elimination Pathways

| Reaction Type | Reagent | Product | Reference |

|---|---|---|---|

| E2 Elimination | KOtBu | 1-Benzyl-2-cyclooctene |

Deprotection of Benzyl Ether

Mechanism : The benzyl ether group is labile under acidic conditions, releasing benzyl alcohol and forming a hydroxyl group.

Key Reaction :

-

Acidic Deprotection : Reaction with H2SO4 or HCl in aqueous methanol cleaves the benzyl ether:

This step is critical for accessing the alcohol intermediate, as documented in iodinated compound synthesis .

Data Table : Deprotection Pathways

| Reaction Type | Reagent | Product | Reference |

|---|---|---|---|

| Acidic Cleavage | H2SO4 | 1-Hydroxy-2-iodocyclooctane |

Oxidation Reactions

Mechanism : The iodide group can participate in oxidation reactions, particularly in the presence of peracids (e.g., mCPBA).

Key Reaction :

-

Epoxidation : Reaction with mCPBA in CH2Cl2 converts the cyclooctane ring into an epoxide:

This pathway is analogous to iodochlorination protocols in cyclic systems .

Data Table : Oxidation Pathways

| Reaction Type | Reagent | Product | Reference |

|---|---|---|---|

| Epoxidation | mCPBA | 1-Benzyl-2-iodo-1,2-epoxycyclooctane |

Radical-Mediated Functionalization

Mechanism : The iodide group can undergo homolytic cleavage under radical conditions, enabling C–C bond formation.

Key Reaction :

-

Radical Coupling : Reaction with alkenes/alkynes in the presence of AIBN and Bu3SnH forms cyclooctane-alkene/alkyne hybrids:

This strategy demonstrates the versatility of radical chemistry in iodinated systems .

Data Table : Radical Pathways

| Reaction Type | Reagent | Product | Reference |

|---|---|---|---|

| Radical Coupling | AIBN, Bu3SnH | Cyclooctane-alkene adducts |

Scientific Research Applications

Inhibition of Monoamine Oxidase

One of the most significant applications of compounds bearing a benzyloxy moiety, including 1-(Benzyloxy)-2-iodocyclooctane, is their role as inhibitors of monoamine oxidase (MAO). MAO is an important enzyme involved in the metabolism of neurotransmitters, making it a target for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

- Study Findings : A series of small molecules with benzyloxy substituents were synthesized and evaluated for their inhibitory activity against human MAO-B. Compounds demonstrated potent inhibition with IC50 values as low as 0.19 μM, indicating strong potential as therapeutic agents for neurodegenerative disorders .

Anticancer Activity

Research has also explored the anticancer properties of benzyloxy derivatives. For instance, 1-benzyloxy-5-phenyltetrazole derivatives have shown promising results against prostate cancer cell lines.

- In Vitro Studies : These derivatives were evaluated for their inhibitory activity against androgen-receptor-dependent and independent prostate cancer cells, showing significant efficacy . The most active compounds exhibited IC50 values indicative of strong anticancer potential.

C–N Bond Formation

The compound has been utilized in innovative synthetic strategies, particularly in the formation of carbon-nitrogen (C–N) bonds. This is crucial in the synthesis of pharmaceuticals and agrochemicals.

- Radical-Based Strategies : Recent studies highlight the use of radical-based methodologies involving this compound for C–N bond formation without the need for harsh conditions or toxic reagents . This approach enhances the functional group tolerance and simplifies synthetic pathways.

Halogen-Atom Transfer Chemistry

The iodine atom in this compound plays a pivotal role in halogen-atom transfer reactions.

- Applications : These reactions allow for the generation of various nitrogen-containing compounds from simple precursors, facilitating the synthesis of complex molecules relevant to drug discovery . The versatility of this compound in halogenation processes opens avenues for creating diverse chemical libraries.

Development of MAO Inhibitors

A detailed study on the structure-activity relationship (SAR) of benzyloxy-substituted compounds revealed insights into their MAO-B inhibitory activity. The introduction of electron-withdrawing groups at specific positions significantly enhanced potency .

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| 9e | 0.35 | >285.7 |

| 10e | 0.19 | 146.8 |

This table summarizes key findings from SAR studies that guide further optimization of benzyloxy-containing drugs.

Anticancer Activity Evaluation

In another study focusing on anticancer properties, several derivatives were synthesized and screened against prostate cancer cell lines. The results underscored the importance of structural modifications in enhancing biological activity .

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-2-iodocyclooctane involves its ability to undergo various chemical transformations, which can be exploited in different applications. The benzyloxy group and iodine atom provide sites for chemical modifications, allowing the compound to interact with different molecular targets and pathways. For example, in biochemical studies, the compound can be used to introduce specific functional groups into biomolecules, facilitating the study of their interactions and functions.

Comparison with Similar Compounds

Target Compound: 1-(Benzyloxy)-2-iodocyclooctane

Analog 1: 1-Benzyl-3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone (CAS 1221792-03-5)

- Ring System: Pyridinone (6-membered aromatic ring with a ketone group).

- Substituents : Benzyloxy (position 3), iodine (position 5), benzyl (position 1), methyl (position 2).

- Conformational Rigidity : Higher due to aromaticity; substituent positions enhance electronic effects (e.g., electron-withdrawing ketone) .

Analog 2: 1-(Benzyloxy)-2,4-Difluorobenzene

- Ring System : Benzene (6-membered aromatic ring).

- Substituents : Benzyloxy (position 1), fluorine (positions 2 and 4).

- Electronic Effects : Benzyloxy acts as an electron-donating group, while fluorine is electron-withdrawing, creating polarized reactivity .

Physicochemical Properties

Research Findings

- Crystal Structure Insights : Studies on bicyclic benzyloxy derivatives (e.g., Acta Crystallogr C, 1991) highlight how substituent positioning affects molecular packing and stability, which may extrapolate to cyclooctane systems .

- Synthetic Pathways: The pyridinone analog (CAS 1221792-03-5) is synthesized via multi-step halogenation and benzylation, suggesting similar routes for the target compound .

Biological Activity

1-(Benzyloxy)-2-iodocyclooctane is a compound of interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article reviews the synthesis, biological activity, and related research findings concerning this compound.

Synthesis

The synthesis of this compound typically involves the iodination of cyclooctane derivatives followed by the introduction of the benzyloxy group. The methods employed for synthesis often utilize halogenation techniques and nucleophilic substitutions, which are critical for achieving the desired structural modifications.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds related to this structure have shown IC50 values ranging from 1.2 to 5.3 µM against different cancer types, indicating strong potential for therapeutic applications in oncology .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 10 | HCT116 | 3.7 |

| Compound 11 | MCF-7 | 1.2 |

| Compound 12 | HEK293 | 5.3 |

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been investigated. Notably, certain compounds have demonstrated selective antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported at 8 µM and 16 µM, respectively .

Table 2: Antimicrobial Activity

| Compound | Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | E. faecalis | 8 |

| Compound B | S. aureus | 16 |

The mechanism underlying the biological activity of this compound is believed to involve modulation of cellular pathways associated with proliferation and apoptosis in cancer cells. Additionally, the antimicrobial action may be linked to disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Case Studies

Several case studies have highlighted the effectiveness of compounds related to this compound:

- Anticancer Study : A study involving various derivatives showed that a specific compound exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

- Antimicrobial Efficacy : Another study demonstrated that a benzyloxy-substituted derivative significantly inhibited the growth of multi-drug resistant strains of bacteria, indicating its potential as a lead compound in antibiotic development.

Q & A

Q. What are the optimal synthetic routes for 1-(Benzyloxy)-2-iodocyclooctane, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves Pd-catalyzed cross-electrophile coupling or alkylation of iodocyclooctane derivatives. For optimization, systematically vary parameters such as catalyst loading (e.g., Pd(OAc)₂ vs. PdCl₂), base (K₂CO₃ vs. Cs₂CO₃), and solvent polarity (DMF vs. THF). Use Design of Experiments (DOE) to identify critical variables. For example, Zhu et al. achieved higher yields (85%) using Pd(OAc)₂ in DMF at 80°C with K₂CO₃ as the base . Monitor reaction progress via TLC or GC-MS and isolate the product via column chromatography (hexane/ethyl acetate gradient).

Q. How can NMR and mass spectrometry be utilized to confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H NMR : Key signals include the benzyloxy group (δ 4.5–4.7 ppm, singlet for OCH₂Ph), cyclooctane protons (δ 1.2–2.3 ppm, complex splitting patterns), and aromatic protons (δ 7.2–7.4 ppm).

- ¹³C NMR : Look for the iodine-bearing carbon (δ ~30–40 ppm, deshielded due to iodine’s electronegativity) and the benzyloxy carbon (δ ~70 ppm).

- HRMS : Confirm molecular ion [M+H]⁺ with exact mass (calculated for C₁₅H₁₉IO: 342.04). Purity can be verified via HPLC (≥95% by area) using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in Pd-catalyzed cross-coupling reactions?

- Methodological Answer : Regioselectivity arises from steric and electronic factors. The bulky cyclooctane ring directs coupling to the less hindered iodine position. Mechanistic studies (e.g., deuterium labeling or kinetic isotope effects) can confirm whether oxidative addition of Pd⁰ to the C–I bond is rate-limiting. For example, Zhu et al. proposed a Pd-mediated C–H activation pathway that stabilizes intermediates via π-allyl coordination . Computational modeling (DFT) may further elucidate transition-state geometries and electronic interactions.

Q. How can conflicting data on reaction yields between batch syntheses be resolved?

- Methodological Answer : Contradictions in yield often stem from trace moisture, oxygen sensitivity, or variable catalyst activity. To troubleshoot:

- Conduct reactions under inert atmosphere (N₂/Ar) with rigorously dried solvents.

- Use freshly activated molecular sieves (3Å) to scavenge water.

- Compare catalyst batches via ICP-MS for Pd content.

- Statistically analyze replicate experiments (n ≥ 3) to identify outliers. For instance, a 15% yield variation was attributed to incomplete deoxygenation of the reaction mixture in one study .

Q. What strategies enable the use of this compound in constructing strained macrocyclic compounds?

- Methodological Answer : Leverage its iodine moiety for ring-closing metathesis (Grubbs catalyst) or Suzuki-Miyaura coupling with boronic esters. For example, cyclooctane derivatives can undergo intramolecular Heck reactions to form 12–16-membered rings. Optimize ligand choice (e.g., XPhos for bulky substrates) and temperature (60–100°C) to minimize β-hydride elimination. Characterization of ring strain via X-ray crystallography or IR spectroscopy (C–H stretching frequencies) is critical .

Data Analysis and Validation

Q. How should researchers address discrepancies in spectroscopic data between synthetic batches?

- Methodological Answer :

- Step 1 : Re-run NMR with an internal standard (e.g., TMS) to rule out solvent or concentration artifacts.

- Step 2 : Perform heteronuclear correlation experiments (HSQC, HMBC) to confirm connectivity.

- Step 3 : Use mass spectrometry fragmentation patterns to identify impurities (e.g., deiodinated byproducts).

- Step 4 : Cross-validate with independent synthetic routes (e.g., benzyloxy group introduced post-iodination). Document all data in supplementary materials with raw spectra .

Experimental Design Considerations

Q. What safety protocols are critical when handling this compound due to its iodine content?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for synthesis and purification.

- Waste Disposal : Collect iodine-containing waste separately in halogen-rated containers.

- Emergency Procedures : For skin contact, wash with 10% sodium thiosulfate solution to reduce iodine absorption .

Tables for Key Data

| Reaction Parameter | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| Catalyst (Pd source) | Pd(OAc)₂ | 85 | |

| Solvent | DMF | 85 | |

| Temperature | 80°C | 85 | |

| Base | K₂CO₃ | 85 |

| Spectroscopic Data | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Benzyloxy OCH₂Ph | 4.5–4.7 (s, 2H) | 70.2 |

| Cyclooctane protons | 1.2–2.3 (m, 12H) | 25–45 (broad) |

| Aromatic protons | 7.2–7.4 (m, 5H) | 127–134 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.